N-Phthaloyl-DL-methionine

Description

The exact mass of the compound N-Phthaloyl-DL-methionine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15852. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Phthaloyl-DL-methionine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Phthaloyl-DL-methionine including the price, delivery time, and more detailed information at info@benchchem.com.

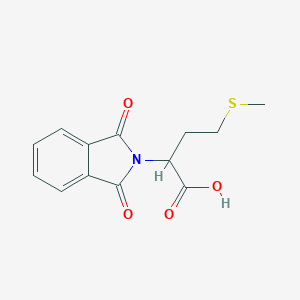

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-19-7-6-10(13(17)18)14-11(15)8-4-2-3-5-9(8)12(14)16/h2-5,10H,6-7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTKJVHNTIEOCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90280197 | |

| Record name | TCMDC-125514 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5464-44-8, 52881-96-6 | |

| Record name | NSC15852 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TCMDC-125514 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PHTHALOYL-DL-METHIONINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of N-Phthaloyl-DL-methionine?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of N-Phthaloyl-DL-methionine. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data in structured tables, detailed experimental protocols, and visual diagrams to elucidate key processes.

Core Chemical Properties

N-Phthaloyl-DL-methionine is a derivative of the essential amino acid DL-methionine, where the amino group is protected by a phthaloyl group. This modification alters its physical and chemical characteristics, making it a valuable intermediate in various synthetic processes.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₄S | [1] |

| Molecular Weight | 279.31 g/mol | [2] |

| Calculated Boiling Point | 492 °C at 760 mmHg | [2] |

| Calculated Flash Point | 251.4 °C | [2] |

| Calculated Density | 1.422 g/cm³ | [2] |

| Appearance | White crystalline powder or small flakes | [3] |

Note: Experimental values for melting point and specific solubility in various solvents are not consistently reported in publicly available literature. The provided boiling point, flash point, and density are calculated values.

Synthesis of N-Phthaloyl-DL-methionine

A common and effective method for the synthesis of N-Phthaloyl-DL-methionine involves the reaction of DL-methionine with phthalic anhydride (B1165640). The phthaloyl group serves as a protecting group for the amine functionality, preventing unwanted side reactions in subsequent synthetic steps.

Experimental Protocol: Synthesis from Phthalic Anhydride and DL-Methionine

This protocol is adapted from general procedures for the synthesis of N-phthaloyl amino acids.[4]

Materials:

-

DL-Methionine

-

Phthalic Anhydride

-

Glacial Acetic Acid

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

A mixture of DL-methionine (1 equivalent) and phthalic anhydride (1 equivalent) is prepared.

-

Glacial acetic acid is added to the mixture to serve as the solvent.

-

The reaction mixture is refluxed for a period of 2 hours.

-

After reflux, the mixture is filtered while hot to remove any insoluble impurities.

-

The solvent (glacial acetic acid) is then evaporated from the filtrate.

-

The resulting solid is collected by filtration.

-

The crude product is purified by recrystallization from ethanol to yield N-Phthaloyl-DL-methionine.

Logical Workflow for Synthesis:

Caption: Synthesis workflow for N-Phthaloyl-DL-methionine.

Spectral Analysis

Expected ¹H NMR Spectral Data

The proton NMR spectrum of N-Phthaloyl-DL-methionine is expected to show characteristic signals for the aromatic protons of the phthaloyl group, as well as the protons of the methionine moiety.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Phthaloyl aromatic protons | 7.7 - 7.9 | Multiplet |

| α-CH | 4.5 - 5.0 | Triplet or Doublet of Doublets |

| β-CH₂ | 2.2 - 2.6 | Multiplet |

| γ-CH₂ | 2.5 - 2.8 | Triplet |

| S-CH₃ | 2.1 | Singlet |

| COOH | > 10 | Broad Singlet |

Note: These are predicted chemical shifts and may vary depending on the solvent and instrument used.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| Phthaloyl C=O | 167 - 169 |

| Carboxylic Acid C=O | 170 - 175 |

| Phthaloyl aromatic C (quaternary) | 131 - 133 |

| Phthaloyl aromatic CH | 123 - 135 |

| α-CH | 52 - 56 |

| β-CH₂ | 29 - 33 |

| γ-CH₂ | 28 - 32 |

| S-CH₃ | 14 - 16 |

Note: These are predicted chemical shifts and may vary depending on the solvent and instrument used.

Expected FTIR Spectral Data

The infrared spectrum will show characteristic absorption bands for the functional groups present in N-Phthaloyl-DL-methionine.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (imide) | 1700 - 1780 | Strong |

| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

Expected Mass Spectrometry Fragmentation

In mass spectrometry, N-Phthaloyl-DL-methionine is expected to fragment in a predictable manner, aiding in its identification.

Logical Fragmentation Pathway:

Caption: Predicted mass spectrometry fragmentation pathway.

A primary fragmentation pathway for protonated methionine and its derivatives involves the loss of water and carbon monoxide.[5] Further fragmentation of this intermediate ion can occur through the loss of methanethiol (B179389) (CH₃SH) or ethylamine (B1201723) (C₂H₅N).[5]

Chemical Reactivity and Stability

Hydrolysis

The phthaloyl protecting group is stable under acidic conditions but can be cleaved by hydrolysis under basic conditions, typically using hydrazine, to regenerate the free amino group of methionine. The kinetics of hydrolysis of related N-acetyl-DL-methionine have been studied and can provide insights into the reactivity of the amide bond in N-Phthaloyl-DL-methionine.[6][7][8]

Thermal Stability

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to determine the thermal stability of N-Phthaloyl-DL-methionine. For the parent compound, DL-methionine, a phase transition has been studied, indicating that its thermal behavior can be complex.[9] While specific TGA/DSC data for the N-phthaloyl derivative is not widely published, such analysis would be crucial for determining its decomposition temperature and suitability for applications involving elevated temperatures.

Chelation of Heavy Metals

N-Phthaloyl-DL-methionine is recognized for its potential to chelate heavy metal ions.[2] The presence of the sulfur atom in the methionine side chain and the oxygen atoms in the carboxyl and phthaloyl groups provide potential coordination sites for metal ions.[10][11][12] This property makes it a candidate for applications in environmental remediation and as a potential therapeutic agent for heavy metal detoxification.[13][14]

Proposed Chelation Mechanism:

Caption: Potential coordination sites for heavy metal chelation.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis and quantification of amino acids and their derivatives.

Experimental Protocol: HPLC Analysis

This protocol is a general guideline for the analysis of methionine derivatives.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Reversed-phase C18 column

-

UV or Fluorescence detector

Mobile Phase:

-

A gradient of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is typically used.

Sample Preparation:

-

Accurately weigh and dissolve the N-Phthaloyl-DL-methionine sample in a suitable solvent.

-

Filter the sample through a 0.45 µm filter before injection.

Procedure:

-

Equilibrate the HPLC column with the initial mobile phase conditions.

-

Inject the prepared sample.

-

Run the gradient program to elute the analyte.

-

Detect the analyte at an appropriate wavelength (e.g., 220 nm for the phthalimide (B116566) chromophore).

-

Quantify the analyte by comparing its peak area to that of a standard of known concentration.[15][16][17][18]

Workflow for HPLC Analysis:

Caption: General workflow for the HPLC analysis of N-Phthaloyl-DL-methionine.

References

- 1. PubChemLite - N-phthaloyl-dl-methionine (C13H13NO4S) [pubchemlite.lcsb.uni.lu]

- 2. Cas 5464-44-8,N-PHTHALOYL-DL-METHIONINE | lookchem [lookchem.com]

- 3. Methionine | SIELC Technologies [sielc.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. azom.com [azom.com]

- 7. [Kinetics and thermodynamics of the hydrolysis-synthesis reaction of acetyl-L-methionine catalyzed by acylase I from hog kidney] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. Mechanism of Phase Transition in dl-Methionine: Determining Cooperative and Molecule-by-Molecule Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. primescholars.com [primescholars.com]

- 14. primescholars.com [primescholars.com]

- 15. A rapid HPLC method for the measurement of ultra-low plasma methionine concentrations applicable to methionine depletion therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. helixchrom.com [helixchrom.com]

- 17. researchgate.net [researchgate.net]

- 18. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]

N-Phthaloyl-DL-methionine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Phthaloyl-DL-methionine, a derivative of the essential amino acid methionine. It details the chemical and physical properties, synthesis protocols, and potential applications, particularly in pharmaceutical development and as a chelating agent. This document consolidates critical data, experimental methodologies, and structural information to support research and development activities involving this compound.

Chemical and Physical Properties

N-Phthaloyl-DL-methionine is a racemic mixture of the N-phthaloylated form of D- and L-methionine. The phthaloyl group serves as a protecting group for the amine functionality of methionine, which is crucial in multi-step organic syntheses, particularly in peptide chemistry.

Identifiers and Molecular Characteristics

| Property | Value |

| CAS Number | 5464-44-8 |

| Molecular Formula | C₁₃H₁₃NO₄S |

| Molecular Weight | 279.31 g/mol |

| Synonyms | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylthio)butanoic acid, PHT-DL-MET-OH |

Note on CAS Numbers: While the CAS number 5464-44-8 is predominantly associated with the DL-racemic mixture, the number 52881-96-6 is also cited by some commercial suppliers. Researchers should verify the specific enantiomeric form when sourcing this compound.

Physical Data

| Property | Value |

| Boiling Point | 492°C at 760 mmHg |

| Flash Point | 251.4°C |

| Density | 1.422 g/cm³ |

| Storage Temperature | 2-8°C |

Synthesis of N-Phthaloyl-DL-methionine

The synthesis of N-Phthaloyl-DL-methionine involves the protection of the primary amine of DL-methionine with a phthaloyl group. A common and effective method is the reaction of DL-methionine with N-carboethoxyphthalimide in an aqueous solution at room temperature. This method is noted for its mild conditions and good yields.

Experimental Protocol: Synthesis via N-carboethoxyphthalimide

This protocol is adapted from a general procedure for the synthesis of phthaloyl amino acids.

Materials:

-

DL-methionine

-

N-carboethoxyphthalimide

-

Sodium carbonate decahydrate (B1171855) (Na₂CO₃·10H₂O)

-

Deionized water

-

Hydrochloric acid (for acidification)

Procedure:

-

In a suitable reaction vessel, dissolve DL-methionine (1 equivalent) and sodium carbonate decahydrate (1 equivalent) in deionized water.

-

To this solution, add N-carboethoxyphthalimide (1 equivalent) and stir the mixture at room temperature for approximately 15-20 minutes.

-

After the reaction is complete, filter the solution to remove any unreacted starting material.

-

Acidify the filtrate with hydrochloric acid to precipitate the N-Phthaloyl-DL-methionine product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Caption: Workflow for the synthesis of N-Phthaloyl-DL-methionine.

Applications in Research and Development

Pharmaceutical Synthesis and Drug Development

N-Phthaloyl-DL-methionine serves as a key intermediate in the synthesis of more complex molecules, including peptides and other pharmaceutical agents. The phthaloyl group provides robust protection of the amine, which can be removed under specific conditions, allowing for further functionalization of the molecule. Methionine and its derivatives are of interest in drug design due to the unique properties of the thioether side chain, which can participate in various biological interactions.

Heavy Metal Chelation

Methionine, as a sulfur-containing amino acid, and its derivatives are known to have an affinity for heavy metal ions.[1] The thioether group in the side chain of N-Phthaloyl-DL-methionine can potentially coordinate with soft metal ions like mercury (Hg²⁺) and lead (Pb²⁺). This property makes it a candidate for investigation in the development of novel chelation therapies for heavy metal poisoning.

While direct experimental data on the chelation efficacy of N-Phthaloyl-DL-methionine is limited, studies on DL-methionine supplementation have shown an increase in the fecal excretion of lead in rats.[2] This suggests that methionine-based compounds can play a role in reducing the body burden of heavy metals.[2] The beneficial effects are partly attributed to the increased bioavailability of glutathione, a key molecule in cellular detoxification pathways.[2]

Caption: Proposed mechanism of heavy metal chelation by N-Phthaloyl-DL-methionine.

Experimental Data on Lead Chelation with Methionine Supplementation

A study investigating the influence of DL-methionine supplementation on lead-poisoned rats provided the following quantitative data:

| Treatment Group | Urinary Lead Excretion (μ g/24h ) | Fecal Lead Excretion (μ g/24h ) |

| Control (Lead-exposed) | 2.5 ± 0.3 | 12.8 ± 1.5 |

| DL-methionine | 2.8 ± 0.4 | 20.5 ± 2.1 |

| CaNa₂EDTA | 15.2 ± 1.8 | 13.5 ± 1.6 |

| D-penicillamine (DPA) | 12.8 ± 1.5* | 14.1 ± 1.7 |

*Statistically significant increase compared to the control group. Data adapted from Tandon et al. (1994).[2]

This data indicates that while traditional chelating agents primarily enhance urinary excretion, DL-methionine significantly increases the fecal excretion of lead.[2] This suggests a different mechanism of action that could be complementary in chelation therapy.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of N-Phthaloyl-DL-methionine. Key areas for future investigation include:

-

Detailed Chelation Studies: Quantitative analysis of the binding affinity and specificity of N-Phthaloyl-DL-methionine for various heavy metal ions.

-

In Vivo Efficacy and Toxicity: Preclinical studies to determine the efficacy of N-Phthaloyl-DL-methionine in animal models of heavy metal toxicity, along with comprehensive toxicological profiling.

-

Signaling Pathway Modulation: Investigation into whether N-Phthaloyl-DL-methionine or its metabolites interact with or modulate any cellular signaling pathways, particularly those related to oxidative stress and detoxification.

-

Applications in Peptide Synthesis: Exploration of its utility as a protected amino acid building block in the synthesis of novel peptides with therapeutic potential.

Conclusion

N-Phthaloyl-DL-methionine is a versatile chemical compound with established utility as a protected amino acid in organic synthesis and potential applications in the field of heavy metal chelation. This technical guide has provided a summary of its key properties, a detailed synthesis protocol, and an overview of its current and potential applications. The provided data and experimental methodologies are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development.

References

N-Phthaloyl-DL-methionine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-Phthaloyl-DL-methionine, with the chemical formula C13H13NO4S, is a compound where the amino group of DL-methionine is protected by a phthaloyl group.[1] This modification alters the physicochemical properties of the parent amino acid, influencing its solubility and stability. Such derivatives are common in peptide synthesis and as intermediates in the manufacturing of more complex molecules.[2] The stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy over its shelf life, while solubility is a key determinant of its bioavailability and formulation feasibility.

Physicochemical Properties

A summary of the known physicochemical properties of N-Phthaloyl-DL-methionine is presented in Table 1. It is important to note that experimental data on properties like melting point and solubility are not consistently reported in publicly available literature.

| Property | Value | Reference |

| Molecular Formula | C13H13NO4S | [1][3] |

| Molecular Weight | 279.31 g/mol | [1] |

| CAS Number | 5464-44-8 | [1] |

| Boiling Point | 492°C at 760 mmHg (Predicted) | [1] |

| Flash Point | 251.4°C (Predicted) | [1] |

| Density | 1.422 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Solubility Profile

Quantitative solubility data for N-Phthaloyl-DL-methionine in various solvents is not extensively documented. However, based on its chemical structure, a qualitative solubility profile can be inferred. The presence of a carboxylic acid group suggests some solubility in aqueous bases, while the phthaloyl and methylthio groups impart hydrophobicity, suggesting solubility in organic solvents.

Table 2: Predicted Qualitative Solubility of N-Phthaloyl-DL-methionine

| Solvent Type | Predicted Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The hydrophobic phthaloyl group and the overall nonpolar character of the molecule are expected to limit aqueous solubility. The carboxylic acid group may provide slight solubility. |

| Aqueous Acids | Low solubility | Protonation of the carboxylate may further decrease aqueous solubility. |

| Aqueous Bases | Moderately soluble | Deprotonation of the carboxylic acid to form a salt should enhance aqueous solubility. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents are generally effective at dissolving compounds with both polar and nonpolar functionalities. |

| Alcohols (e.g., Methanol, Ethanol) | Moderately soluble | The polarity of alcohols should allow for some dissolution. |

| Nonpolar Organic Solvents (e.g., Hexane) | Insoluble | The presence of polar functional groups (carboxylic acid, carbonyls) is likely to make it insoluble in nonpolar solvents. |

Experimental Protocol for Solubility Determination (Static Gravimetric Method)

This protocol outlines a standard method for determining the solubility of a compound in various solvents at different temperatures.

Materials:

-

N-Phthaloyl-DL-methionine

-

Selected solvents (e.g., water, ethanol, methanol, DMSO)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials

Procedure:

-

Add an excess amount of N-Phthaloyl-DL-methionine to a known volume of the selected solvent in a sealed vial.

-

Place the vial in a thermostatic shaker set to the desired temperature.

-

Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove any undissolved solid.

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the filtered solution under controlled conditions (e.g., vacuum oven).

-

Weigh the remaining solid residue.

-

Calculate the solubility as the mass of the dissolved solid per volume or mass of the solvent.

Stability Profile

The stability of N-Phthaloyl-DL-methionine is a critical parameter for its storage and handling. Degradation can occur through various pathways, including hydrolysis, oxidation, and thermal decomposition. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[4]

Table 3: Potential Degradation Pathways and Stress Conditions

| Stress Condition | Potential Degradation Pathway | Rationale |

| Acidic Hydrolysis | Hydrolysis of the phthalimide (B116566) group to phthalic acid and DL-methionine. | The imide bond can be susceptible to cleavage under acidic conditions. |

| Basic Hydrolysis | Hydrolysis of the phthalimide group. | Imide hydrolysis is often more rapid under basic conditions. |

| Oxidation | Oxidation of the thioether group in the methionine side chain to a sulfoxide (B87167) or sulfone. | The sulfur atom in methionine is susceptible to oxidation.[4] |

| Thermal Degradation | Decomposition of the molecule. | High temperatures can provide the energy for bond cleavage. |

| Photodegradation | Degradation upon exposure to UV or visible light. | The aromatic phthaloyl group may absorb light, leading to photochemical reactions. |

Experimental Protocol for Forced Degradation Studies

This protocol describes a general approach for conducting forced degradation studies to assess the stability of N-Phthaloyl-DL-methionine.

Materials:

-

N-Phthaloyl-DL-methionine

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare stock solutions of N-Phthaloyl-DL-methionine in a suitable solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat as necessary (e.g., 60°C for 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution at room temperature or with gentle heating.

-

Oxidation: Mix the stock solution with an equal volume of H₂O₂ solution at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 80°C) for an extended period.

-

Photodegradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Data Evaluation: Quantify the amount of parent compound remaining and the formation of degradation products over time.

Signaling Pathways and Logical Relationships

As N-Phthaloyl-DL-methionine is primarily a synthetic intermediate, its direct involvement in biological signaling pathways is not documented. However, its potential degradation product, DL-methionine, is an essential amino acid with numerous roles in metabolism, including protein synthesis and as a precursor for other important molecules like S-adenosylmethionine (SAMe) and glutathione.

The logical relationship in its application revolves around its synthesis, purification, and subsequent use in further chemical reactions. The stability of the phthaloyl protecting group is crucial during these steps to prevent premature deprotection and unwanted side reactions.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of N-Phthaloyl-DL-methionine. While specific experimental data is sparse, the provided theoretical framework and detailed experimental protocols offer a robust starting point for researchers and drug development professionals. The successful application of N-Phthaloyl-DL-methionine in its intended synthetic routes is critically dependent on a comprehensive understanding of its solubility for reaction and purification optimization, and its stability to ensure the integrity of the molecule throughout its handling and use. The methodologies outlined herein provide the necessary tools to generate this crucial data.

References

- 1. Cas 5464-44-8,N-PHTHALOYL-DL-METHIONINE | lookchem [lookchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PubChemLite - N-phthaloyl-dl-methionine (C13H13NO4S) [pubchemlite.lcsb.uni.lu]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of N-Phthaloyl-DL-methionine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Phthaloyl-DL-methionine, a derivative of the essential amino acid methionine. The phthaloyl group serves as a protecting group for the amine functionality, rendering the molecule useful in peptide synthesis and as a potential candidate in drug discovery. Understanding its spectroscopic characteristics is fundamental for its identification, characterization, and quality control. This document presents available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and logical workflows for its analysis.

Data Presentation

The following tables summarize the key spectroscopic data for N-Phthaloyl-DL-methionine. Given the limited availability of direct experimental spectra in publicly accessible databases, some data points are estimated based on known values for similar structures and theoretical predictions.

Table 1: ¹H NMR Spectral Data (Predicted)

-

Solvent: CDCl₃ (unless otherwise specified)

-

Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.85 | m | 2H | H-Phthaloyl (aromatic) |

| ~7.75 | m | 2H | H-Phthaloyl (aromatic) |

| ~4.90 | dd | 1H | α-CH |

| ~2.60 | t | 2H | γ-CH₂ |

| ~2.20 | m | 2H | β-CH₂ |

| 2.10 | s | 3H | S-CH₃ |

| >10 | br s | 1H | COOH |

Note: Chemical shifts are estimations and may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data (Predicted)

-

Solvent: CDCl₃ (unless otherwise specified)

-

Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Carboxylic Acid) |

| ~168 | C=O (Phthalimide) |

| ~134 | C-Phthaloyl (quaternary) |

| ~132 | CH-Phthaloyl (aromatic) |

| ~123 | CH-Phthaloyl (aromatic) |

| ~53 | α-CH |

| ~31 | γ-CH₂ |

| ~30 | β-CH₂ |

| ~15 | S-CH₃ |

Note: These are predicted chemical shifts. Actual values can be influenced by the solvent and concentration.

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| 3080-3020 | Medium | C-H stretch (Aromatic) |

| 2960-2850 | Medium | C-H stretch (Aliphatic) |

| ~1775 | Strong | C=O stretch (Phthalimide, asymmetric) |

| ~1710 | Strong | C=O stretch (Phthalimide, symmetric & Carboxylic Acid) |

| 1610, 1470 | Medium-Weak | C=C stretch (Aromatic) |

| ~1390 | Medium | C-N stretch |

| ~720 | Strong | C-H bend (Aromatic, ortho-disubstituted) |

Note: Based on characteristic infrared group frequencies.

Table 4: Mass Spectrometry Data (Predicted)

-

Ionization Mode: Electrospray (ESI)

-

Molecular Formula: C₁₃H₁₃NO₄S

-

Molecular Weight: 279.31 g/mol

| m/z | Adduct |

| 280.0638 | [M+H]⁺ |

| 302.0457 | [M+Na]⁺ |

| 318.0197 | [M+K]⁺ |

| 278.0492 | [M-H]⁻ |

Data sourced from PubChem predictions.[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data for N-Phthaloyl-DL-methionine.

Synthesis of N-Phthaloyl-DL-methionine

A mild and efficient method for the synthesis of N-phthaloyl amino acids involves the reaction of N-carboethoxy phthalimide (B116566) with the amino acid in an aqueous solution at room temperature.[2]

Materials:

-

DL-methionine

-

N-carboethoxy phthalimide

-

Sodium carbonate (Na₂CO₃)

-

Water

-

Hydrochloric acid (for acidification)

-

Ethanol (B145695) (for crystallization)

Procedure:

-

Dissolve DL-methionine and sodium carbonate in water at room temperature (17-20°C).

-

Add N-carboethoxy phthalimide to the solution and stir for approximately 15 minutes.

-

Filter the resulting solution to remove any unreacted starting material.

-

Acidify the filtrate with hydrochloric acid to precipitate the N-Phthaloyl-DL-methionine.

-

Collect the precipitate by filtration and recrystallize from a suitable solvent such as aqueous ethanol to obtain the purified product.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of dry N-Phthaloyl-DL-methionine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Data Acquisition (¹H and ¹³C NMR):

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid N-Phthaloyl-DL-methionine powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Background: Collect a background spectrum of the empty ATR crystal before running the sample.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of N-Phthaloyl-DL-methionine (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water, often with a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to aid ionization.

Data Acquisition (LC-MS with ESI):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI).

-

Analysis Mode: Full scan mode to determine the mass of the molecular ion and its adducts. A tandem MS (MS/MS) experiment can be performed to obtain fragmentation data by selecting the parent ion of interest.

Data Processing:

-

Analyze the full scan spectrum to identify the m/z values of the molecular ion and common adducts.

-

If an MS/MS experiment was performed, analyze the product ion spectrum to identify characteristic fragment ions. The fragmentation pattern of N-phthaloyl amino acids often involves cleavage of the amino acid side chain and fragmentation of the phthaloyl group.

Visualization

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of N-Phthaloyl-DL-methionine.

Caption: A logical workflow for the synthesis and spectroscopic characterization of N-Phthaloyl-DL-methionine.

Predicted Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for protonated N-Phthaloyl-DL-methionine under tandem mass spectrometry conditions.

Caption: Predicted fragmentation pathway for [N-Phthaloyl-DL-methionine+H]⁺ in Mass Spectrometry.

References

The Biological Nexus of N-Phthaloyl-DL-methionine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the biological activities of N-Phthaloyl-DL-methionine derivatives, compounds of emerging interest in pharmaceutical research. While direct, extensive research on the methionine-specific derivatives is nascent, this document synthesizes findings from the broader class of N-phthaloyl amino acids to project the potential therapeutic avenues of their methionine counterparts. This guide covers the known anti-inflammatory and antimicrobial activities, and potential anticancer properties, supported by structured data from analogous compounds. Detailed experimental methodologies and workflow visualizations are provided to facilitate further research and development in this promising area.

Introduction

The phthalimide (B116566) moiety is a well-established pharmacophore, integral to the structure of compounds with diverse biological activities, including anti-inflammatory, immunomodulatory, anticonvulsant, and anticancer effects. The conjugation of a phthaloyl group to amino acids creates N-phthaloyl amino acid derivatives, which have demonstrated a range of biological activities. Methionine, an essential sulfur-containing amino acid, plays a crucial role in various metabolic pathways, including protein synthesis, methylation, and the production of sulfur-containing compounds vital for cellular protection. The derivatization of methionine with a phthaloyl group presents an intriguing prospect for the development of novel therapeutic agents that combine the biological significance of both moieties.

This guide provides a comprehensive overview of the known biological activities of N-phthaloyl amino acid derivatives, with a specific focus on extrapolating the potential of N-Phthaloyl-DL-methionine. It is designed to serve as a foundational resource for researchers embarking on the synthesis, evaluation, and mechanism of action studies of these compounds.

Synthesis of N-Phthaloyl-DL-methionine Derivatives

The synthesis of N-phthaloyl amino acids is typically achieved through the condensation of an amino acid with a phthalic anhydride (B1165640) derivative. Several methods have been reported, with variations in solvents, temperature, and catalysts to optimize yield and purity.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of N-Phthaloyl-DL-methionine.

Caption: General workflow for the synthesis of N-Phthaloyl-DL-methionine.

Biological Activities

Based on studies of related N-phthaloyl amino acid derivatives, N-Phthaloyl-DL-methionine and its analogs are anticipated to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the sulfur-containing side chain of methionine may confer unique properties to these derivatives.

Anti-inflammatory Activity

N-phthaloyl amino acids have been shown to possess significant anti-inflammatory properties. These effects are often attributed to the inhibition of pro-inflammatory mediators.

Signaling Pathway for Inhibition of Inflammation

Caption: Putative signaling pathway for anti-inflammatory action.

Table 1: Anti-inflammatory Activity of N-Phthaloyl Amino Acid Derivatives (Analogous Compounds)

| Compound | Amino Acid Moiety | Assay | Result (% Inhibition) | Reference |

| N-Phthaloylglycine | Glycine | LPS-induced NO production in macrophages | 45.2 ± 3.1 | [1] |

| N-Phthaloyl-L-alanine | L-Alanine | LPS-induced NO production in macrophages | 38.6 ± 2.5 | [1] |

| N-Phthaloyl-L-phenylalanine | L-Phenylalanine | Carrageenan-induced paw edema | 67.5 | [1] |

| N-Phthaloyl-L-tryptophan | L-Tryptophan | LPS-induced TNF-α production | 55.1 ± 4.2 | [1] |

Antimicrobial Activity

The phthalimide ring is a known pharmacophore in several antimicrobial agents. N-phthaloylated amino acids have been synthesized and evaluated for their activity against various bacterial and fungal strains.[2] The lipophilicity conferred by the phthaloyl group may facilitate the crossing of microbial cell membranes.

Table 2: Antimicrobial Activity of N-Phthalimide Amino Acid Derivatives (Analogous Compounds)

| Compound | Amino Acid Moiety | Microorganism | MIC (µg/mL) | Reference |

| N-Phthaloylglycine | Glycine | Staphylococcus aureus | 128 | [3] |

| N-Phthaloylglycine | Glycine | Escherichia coli | 256 | [3] |

| N-Phthaloyl-L-leucine | L-Leucine | Staphylococcus aureus | 64 | [3] |

| N-Phthaloyl-L-leucine | L-Leucine | Candida albicans | 128 | [3] |

Anticancer Activity

The structural similarity of N-phthaloyl derivatives to thalidomide, a drug known for its anti-angiogenic and anticancer properties, suggests that these compounds may also possess cytotoxic activity against cancer cells. The methionine dependency of certain cancers further highlights the potential of N-Phthaloyl-DL-methionine derivatives as targeted anticancer agents.[4]

Table 3: In Vitro Cytotoxicity of N-Phthaloyl Amino Acid Derivatives (Hypothetical Data for N-Phthaloyl-DL-methionine)

| Compound | Cancer Cell Line | IC50 (µM) |

| N-Phthaloyl-DL-methionine | MCF-7 (Breast) | Data not available |

| N-Phthaloyl-DL-methionine | HCT116 (Colon) | Data not available |

| N-Phthaloyl-DL-methionine | A549 (Lung) | Data not available |

| N-Phthaloyl-DL-methionine | PC-3 (Prostate) | Data not available |

Note: The above table is for illustrative purposes. Specific IC50 values for N-Phthaloyl-DL-methionine derivatives are not yet reported in the surveyed literature.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological evaluation of N-Phthaloyl-DL-methionine derivatives, based on established protocols for similar compounds.

Synthesis of N-Phthaloyl-DL-methionine[2]

-

Reaction Setup: A mixture of DL-methionine (1 equivalent) and phthalic anhydride (1.05 equivalents) is suspended in glacial acetic acid.

-

Reflux: The mixture is heated to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure N-Phthaloyl-DL-methionine.

-

Characterization: The structure of the synthesized compound is confirmed by FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition[1]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 104 cells/well and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of the test compound (N-Phthaloyl-DL-methionine derivative) for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to all wells except the control, and the plate is incubated for 24 hours.

-

NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination[3]

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to achieve a standardized inoculum (e.g., 5 x 105 CFU/mL).

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Assay: MTT Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of the test compound for 48 or 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Conclusion and Future Directions

N-Phthaloyl-DL-methionine derivatives represent a promising class of compounds with potential therapeutic applications in inflammation, infectious diseases, and oncology. The synthesis of these compounds is straightforward, and established protocols for biological evaluation are readily adaptable. While the current body of literature lacks specific data on methionine-containing derivatives, the activities observed for other N-phthaloyl amino acids provide a strong rationale for their investigation.

Future research should focus on the synthesis of a library of N-Phthaloyl-DL-methionine derivatives and their comprehensive biological evaluation. Structure-activity relationship (SAR) studies will be crucial to identify lead compounds with enhanced potency and selectivity. Furthermore, mechanistic studies are warranted to elucidate the specific signaling pathways and molecular targets modulated by these compounds. The unique role of the methionine side chain in biological systems suggests that these derivatives may exhibit novel mechanisms of action, opening up new avenues for drug discovery and development.

References

An In-depth Technical Guide on the Potential Mechanism of Action of N-Phthaloyl-DL-methionine

Disclaimer: As of December 2025, there is a significant lack of published scientific literature detailing a specific, experimentally validated mechanism of action for N-Phthaloyl-DL-methionine. This technical guide, therefore, provides a comprehensive overview of the known biological activities of its constituent chemical moieties—the phthalimide (B116566) group and the methionine group—to infer a potential, though hypothetical, mechanism of action. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to N-Phthaloyl-DL-methionine

N-Phthaloyl-DL-methionine is a chemical compound that is a derivative of the essential amino acid DL-methionine, where a phthaloyl group is attached to the nitrogen atom[1]. It is primarily available as a research chemical and a reactant in pharmaceutical synthesis[1][2][3]. Due to the absence of direct studies on its biological effects, this guide will separately analyze the well-documented pharmacology of the phthalimide scaffold and the biochemical roles of methionine.

The Phthalimide Moiety: A Privileged Pharmacophore

The phthalimide group is a key structural component in many biologically active compounds, including the infamous drug thalidomide (B1683933) and its safer, more effective analogs like lenalidomide (B1683929) and pomalidomide[4]. Phthalimide derivatives exhibit a broad spectrum of pharmacological activities, and their mechanisms of action are diverse and often multi-targeted[4][5][6][7].

2.1. Anti-inflammatory and Immunomodulatory Effects

Many phthalimide-containing drugs are known for their potent anti-inflammatory and immunomodulatory properties. A primary mechanism for this is the modulation of cytokine production, particularly the inhibition of tumor necrosis factor-alpha (TNF-α)[4][6]. Thalidomide, for example, enhances the degradation of TNF-α mRNA, leading to reduced levels of this pro-inflammatory cytokine.

Other anti-inflammatory mechanisms of phthalimide derivatives include the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins (B1171923) involved in inflammation and pain[6].

2.2. Anticancer Activity

The anticancer effects of phthalimide analogs are attributed to several mechanisms:

-

Anti-angiogenic Effects: Thalidomide and its derivatives are known to inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis[7].

-

Enzyme Inhibition: Certain phthalimide derivatives act as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. HDAC inhibition can lead to cell cycle arrest and apoptosis in cancer cells[5]. Other targets include VEGFR-2, a key receptor in angiogenesis[7].

-

Direct Cytotoxicity: Some novel synthesized phthalimide derivatives have demonstrated direct cytotoxic effects against various cancer cell lines, including human liver cancer (HepG-2) cells[7].

2.3. Other Biological Activities

The versatility of the phthalimide scaffold has led to the development of compounds with a wide range of other therapeutic properties, including:

-

Anticonvulsant[6]

-

Antiparasitic (e.g., against Plasmodium falciparum by inhibiting the cytochrome bc1 complex)[8]

The Methionine Moiety: An Essential Amino Acid

Methionine is an essential amino acid in humans, playing a pivotal role in numerous metabolic processes[9][10]. As a component of N-Phthaloyl-DL-methionine, its contribution to the overall activity could be related to its metabolic fate and biological functions.

3.1. Protein Synthesis and Metabolism

The most fundamental role of methionine is as a building block for protein synthesis[9]. N-acetyl-DL-methionine, a closely related compound, is considered nutritionally and metabolically equivalent to L-methionine[11]. In vivo, the D-isomer of methionine can be converted to the L-isomer, making both forms biologically useful, though the L-isomer is generally more efficient[12].

3.2. Precursor to S-adenosylmethionine (SAM)

Methionine is the precursor for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in the body[9]. SAM is essential for the methylation of DNA, RNA, proteins, and lipids, which are critical for gene regulation, signal transduction, and metabolism.

3.3. Antioxidant Properties

Methionine and its metabolites, such as cysteine and glutathione (B108866), are crucial components of the cellular antioxidant defense system[10][13]. Methionine can act as a scavenger of reactive oxygen species (ROS)[14]. This antioxidant activity is thought to be the basis for its use as an antidote for acetaminophen (B1664979) poisoning, where it helps to replenish hepatic glutathione stores[10][13].

3.4. Other Roles

Methionine is also involved in:

-

The synthesis of other sulfur-containing compounds like cysteine and taurine[11].

-

Functioning as a natural chelating agent for heavy metals[1][13].

Hypothetical Mechanism of Action for N-Phthaloyl-DL-methionine

In the absence of direct experimental evidence, a hypothetical mechanism of action for N-Phthaloyl-DL-methionine can be postulated based on the activities of its constituent parts.

-

Prodrug Activity: N-Phthaloyl-DL-methionine could act as a prodrug. In vivo, it might be hydrolyzed to release phthalic acid and DL-methionine. The released methionine would then enter its normal metabolic pathways, contributing to protein synthesis, SAM production, and antioxidant defenses.

-

Combined Activity: The intact molecule may possess its own unique biological activity, or the phthalimide and methionine moieties could act synergistically. The phthalimide portion could confer anti-inflammatory or anticancer properties, while the methionine portion could influence the molecule's solubility, cell permeability, and metabolic stability.

-

Targeted Delivery: The methionine component could potentially be recognized by amino acid transporters, facilitating the uptake of the entire molecule into cells with high metabolic rates, such as cancer cells.

Quantitative Data

Due to the lack of specific studies on the biological activity of N-Phthaloyl-DL-methionine, no quantitative data such as IC50, Ki, or EC50 values can be provided at this time. The following table presents hypothetical data points that would be relevant to characterize the compound's activity if it were to be studied.

| Parameter | Description | Hypothetical Value |

| IC50 (TNF-α) | The half maximal inhibitory concentration for the production of TNF-α in a relevant cell line (e.g., macrophages). | Data not available |

| IC50 (COX-2) | The half maximal inhibitory concentration for the activity of the COX-2 enzyme. | Data not available |

| GI50 (Cancer Cell Line) | The concentration required to inhibit the growth of a specific cancer cell line by 50%. | Data not available |

| Binding Affinity (Target X) | The equilibrium dissociation constant (Kd) for the binding of the compound to a specific molecular target. | Data not available |

Experimental Protocols

As no specific mechanism of action has been elucidated, detailed experimental protocols for N-Phthaloyl-DL-methionine are not available. However, a general workflow for investigating its potential biological activities can be proposed.

Visualizations of Potential Pathways

Given the lack of a defined mechanism for N-Phthaloyl-DL-methionine, the following diagrams illustrate well-understood pathways related to its constituent moieties.

7.1. Potential Anti-inflammatory Signaling Pathway of a Phthalimide Analog

This diagram illustrates a simplified pathway of how a phthalimide-containing drug like thalidomide can exert its anti-inflammatory effects by reducing TNF-α levels.

7.2. Methionine Metabolic Pathway

This diagram outlines the central role of methionine in cellular metabolism, leading to the production of SAM and the regeneration of methionine through the folate and homocysteine cycles.

Conclusion

While N-Phthaloyl-DL-methionine itself is not a well-characterized compound in terms of its biological activity, an analysis of its constituent parts provides a strong foundation for hypothesizing its potential mechanisms of action. The phthalimide moiety suggests possible anti-inflammatory, immunomodulatory, or anticancer activities, while the methionine component implies a role in cellular metabolism and antioxidant processes. Further experimental investigation is required to elucidate the specific pharmacological profile of this compound. The workflows and pathways presented in this guide offer a roadmap for such future research.

References

- 1. lookchem.com [lookchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. biomedgrid.com [biomedgrid.com]

- 7. Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Methionine - Wikipedia [en.wikipedia.org]

- 10. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N-Acetyl-DL-methionine | Endogenous Metabolite | TargetMol [targetmol.com]

- 12. Utilization of the D- and L-isomers of methionine and methionine hydroxy analogue as determined by chick bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. selleckchem.com [selleckchem.com]

N-Phthaloyl-DL-methionine as a methionine derivative in research

An In-depth Review of a Key Methionine Derivative in Scientific Research and Drug Development

Introduction

N-Phthaloyl-DL-methionine is a derivative of the essential amino acid DL-methionine, where the amino group is protected by a phthaloyl group. This modification imparts specific chemical properties that make it a valuable tool in various research applications, particularly in synthetic organic chemistry and early-stage drug discovery. The phthaloyl group serves as a robust protecting group for the primary amine of methionine, preventing its participation in unwanted side reactions during complex chemical syntheses, most notably in peptide synthesis.[1][2] Beyond its role in synthesis, as a methionine derivative, N-Phthaloyl-DL-methionine holds potential for investigation in biological systems where methionine metabolism is a key factor, such as in cancer and kidney disease research.[3][4] This technical guide provides a comprehensive overview of N-Phthaloyl-DL-methionine, including its synthesis, characterization, and known applications, with a focus on providing researchers, scientists, and drug development professionals with the detailed information required for its effective use.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of N-Phthaloyl-DL-methionine is essential for its application in research. Key physical and chemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₄S | [5] |

| Molecular Weight | 279.31 g/mol | [2] |

| CAS Number | 5464-44-8 | [4] |

| Appearance | White to off-white crystalline powder | |

| Boiling Point | 492°C at 760 mmHg (Predicted) | |

| Storage Temperature | 2-8°C | [2] |

| SMILES | CSCCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | [5] |

Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthaloyl group (typically in the range of 7.7-7.9 ppm), a multiplet for the alpha-proton of the methionine backbone, multiplets for the beta and gamma methylene (B1212753) protons, and a singlet for the methyl protons of the thioether group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the phthaloyl group and the carboxylic acid, aromatic carbons, and the aliphatic carbons of the methionine side chain.

Infrared (IR) Spectroscopy: The IR spectrum of N-Phthaloyl-DL-methionine will exhibit characteristic absorption bands. Key expected peaks include:

-

Strong carbonyl stretching vibrations from the phthalimide (B116566) group (around 1770 and 1710 cm⁻¹).

-

Carboxylic acid O-H stretching (broad band around 3000 cm⁻¹).

-

Carboxylic acid C=O stretching (around 1700 cm⁻¹).

-

C-H stretching from the aromatic and aliphatic parts of the molecule.

Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of N-Phthaloyl-DL-methionine.

-

Predicted [M+H]⁺: 280.06380 m/z[5]

-

Predicted [M-H]⁻: 278.04924 m/z[5]

-

Fragmentation: Common fragmentation patterns would involve the loss of the carboxylic acid group, cleavage of the methionine side chain, and characteristic fragmentation of the phthalimide ring.[6][7]

Synthesis of N-Phthaloyl-DL-methionine

The synthesis of N-Phthaloyl-DL-methionine typically involves the reaction of DL-methionine with a phthaloylating agent. A common and mild method utilizes N-carbethoxyphthalimide, as described by Nefkens.[8] This method is advantageous as it proceeds under gentle conditions, minimizing the risk of racemization.

Experimental Protocol: Phthaloylation of DL-Methionine using N-Carbethoxyphthalimide

This protocol is a general procedure adapted from the Nefkens' method for the synthesis of N-phthaloyl amino acids.

Materials:

-

DL-Methionine

-

N-Carbethoxyphthalimide

-

Sodium Carbonate (Na₂CO₃)

-

Water

-

Hydrochloric Acid (HCl), dilute

-

Ethanol

Procedure:

-

Dissolution of Amino Acid: In a round-bottom flask, dissolve DL-methionine (1 equivalent) and sodium carbonate (1 equivalent) in water.

-

Reaction with Phthaloylating Agent: To the stirred solution, add a solution of N-carbethoxyphthalimide (1.1 equivalents) in a suitable organic solvent like ethyl acetate (B1210297).

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, separate the aqueous layer. Wash the aqueous layer with ethyl acetate to remove any unreacted N-carbethoxyphthalimide and by-products.

-

Acidification: Cool the aqueous solution in an ice bath and acidify to a pH of approximately 2 with dilute hydrochloric acid. This will precipitate the N-Phthaloyl-DL-methionine.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol-water.

-

Drying: Dry the purified N-Phthaloyl-DL-methionine under vacuum to obtain a crystalline solid.

Expected Yield: Yields for this type of reaction are typically reported to be good to excellent.[8]

Applications in Research

Role as a Protecting Group in Peptide Synthesis

The primary and most well-established application of N-Phthaloyl-DL-methionine is in peptide synthesis. The phthaloyl group provides robust protection for the alpha-amino group of methionine, allowing for the sequential coupling of other amino acids to the C-terminus without unwanted side reactions at the N-terminus.[6][9]

General Workflow for Peptide Synthesis using Phthaloyl Protection:

The phthaloyl group is typically removed at the end of the synthesis using hydrazine (B178648) (hydrazinolysis), which cleaves the imide to release the free amine and forms a stable phthalhydrazide (B32825) byproduct.

Potential as a Methionine Analog in Biological Research

Given that many cancer cells exhibit a heightened dependence on exogenous methionine for their growth and survival, a phenomenon known as "methionine addiction," the use of methionine analogs is an area of active research.[3] By competing with natural methionine, these analogs have the potential to disrupt cancer cell metabolism. While specific studies on the anti-cancer effects of N-Phthaloyl-DL-methionine are limited, research on methionine restriction and other methionine analogs has shown promising results in preclinical models, suggesting this could be a fruitful area for future investigation.[1][10]

Similarly, methionine metabolism plays a significant role in kidney function and the progression of kidney disease.[11][12] Studies have shown that dietary methionine restriction can have protective effects on the kidneys.[13] N-Phthaloyl-DL-methionine, as a modified form of methionine, could potentially be explored as a tool to modulate methionine-dependent pathways in the context of renal research.

Methionine-Related Signaling Pathways

While there is no direct evidence of N-Phthaloyl-DL-methionine's involvement in specific signaling pathways, its structural relationship to methionine suggests it could potentially influence pathways regulated by methionine availability. Understanding these pathways provides a framework for designing experiments to investigate the biological effects of N-Phthaloyl-DL-methionine.

mTORC1 Signaling

The mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway is a central regulator of cell growth and proliferation and is highly sensitive to amino acid availability, including methionine.[14] Methionine, through its conversion to S-adenosylmethionine (SAM), influences mTORC1 activity. Low levels of methionine lead to the inhibition of mTORC1, which in turn can suppress cell growth and induce autophagy.

AMPK Signaling

AMP-activated protein kinase (AMPK) is a key energy sensor in the cell. Methionine deprivation has been shown to activate AMPK, which can lead to the inhibition of anabolic processes and the activation of catabolic pathways to restore energy balance.[15][16] The interplay between methionine levels and AMPK signaling is an important aspect of cellular metabolic regulation.

Wnt/β-catenin Signaling

Recent studies have indicated a link between methionine metabolism and the Wnt/β-catenin signaling pathway, which is crucial for development and tissue homeostasis.[4][17][18] Methionine has been shown to modulate the expression of key components of this pathway. This connection opens up possibilities for investigating how methionine derivatives like N-Phthaloyl-DL-methionine might influence Wnt-dependent cellular processes.

Conclusion

N-Phthaloyl-DL-methionine is a valuable chemical entity for researchers in organic synthesis and those exploring the biological roles of methionine. Its primary utility as a protected amino acid for peptide synthesis is well-established. While its direct biological activities are not yet extensively documented, its relationship to methionine suggests significant potential for its use in studying methionine-dependent cellular processes, particularly in the fields of oncology and nephrology. The detailed information on its synthesis, characterization, and the context of related signaling pathways provided in this guide is intended to facilitate its effective application in future research endeavors. Further investigation into the quantitative biological effects and specific molecular targets of N-Phthaloyl-DL-methionine is warranted and could reveal novel therapeutic and research opportunities.

References

- 1. l-Methionine inhibits growth of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-methionine protects against nephrotoxicity induced by methotrexate through modulation of redox status and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the methionine addiction of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methionine Modulates the Growth and Development of Heat-Stressed Dermal Papilla Cells via the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. A methionine-Mettl3-N6-methyladenosine axis promotes polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methionine abrogates the renoprotective effect of a low-protein diet against diabetic kidney disease in obese rats with type 2 diabetes | Aging [aging-us.com]

- 13. mdpi.com [mdpi.com]

- 14. Sensing and Signaling of Methionine Metabolism [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Targeting Methionine Metabolism Reveals AMPK-SAMTOR Signaling as a Therapeutic Vulnerability in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. journals.biologists.com [journals.biologists.com]

N-Phthaloyl-DL-methionine: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phthaloyl-DL-methionine, a derivative of the essential amino acid methionine, presents a compelling scaffold for the development of novel therapeutics. While direct research on this specific compound is nascent, analysis of its structural analogues—N-phthaloyl amino acids—and the biological roles of its parent molecule, methionine, suggests significant therapeutic potential in oncology, inflammatory diseases, and nephrology. This technical guide synthesizes the available preclinical data on related compounds to build a case for the investigation of N-Phthaloyl-DL-methionine as a candidate for drug development. We provide an overview of its synthesis, postulated mechanisms of action, and detailed experimental protocols for its evaluation.

Introduction

The phthaloyl group is a well-established protecting group in peptide synthesis, but its incorporation into amino acids has also given rise to a class of compounds with diverse biological activities. N-phthaloyl derivatives of various amino acids have demonstrated anti-inflammatory, and anticancer properties.[1] Concurrently, the metabolism of methionine is increasingly recognized as a critical pathway in the proliferation of cancer cells and the pathophysiology of certain kidney diseases.[2][3] The conjugation of a phthaloyl moiety to DL-methionine may therefore yield a molecule with unique and potent therapeutic activities, leveraging the biological roles of both components. This document outlines the potential therapeutic avenues for N-Phthaloyl-DL-methionine and provides a foundational guide for its scientific exploration.

Synthesis of N-Phthaloyl-DL-methionine

The synthesis of N-Phthaloyl-DL-methionine can be achieved through several established methods for the N-phthaloylation of amino acids. A common and efficient method involves the reaction of DL-methionine with phthalic anhydride (B1165640).

Experimental Protocol: Synthesis via Phthalic Anhydride

Materials:

-

DL-methionine

-

Phthalic anhydride

-

Glacial acetic acid

-

Triethylamine (optional, as a proton acceptor)[4]

-

Toluene (optional, for azeotropic removal of water)[4]

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Ethanol

-

Water

Procedure:

-

A mixture of phthalic anhydride and an equimolar amount of DL-methionine is refluxed in glacial acetic acid for 2-4 hours.[4]

-

Alternatively, the reaction can be carried out in a nonpolar solvent such as toluene, with the addition of a proton acceptor like triethylamine, to facilitate the reaction and azeotropically remove the water formed.[4]

-

Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The resulting residue is treated with cold water and acidified with dilute HCl to precipitate the product.

-

The crude N-Phthaloyl-DL-methionine is collected by filtration, washed with cold water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent system, such as ethanol-water.

Characterization: The final product should be characterized by standard analytical techniques, including:

-

Melting point determination

-

¹H NMR and ¹³C NMR spectroscopy

-

Mass spectrometry

-

FT-IR spectroscopy

Potential Therapeutic Applications

Based on the biological activities of related N-phthaloyl amino acids and methionine, the following therapeutic areas are proposed for N-Phthaloyl-DL-methionine.

Anticancer Activity

Hypothesized Mechanism of Action: Many cancer cells exhibit a heightened dependence on exogenous methionine for their growth and proliferation, a phenomenon known as "methionine dependency".[5] Restricting methionine availability can inhibit cancer cell growth. N-Phthaloyl-DL-methionine, as a modified form of methionine, could potentially interfere with methionine metabolism in cancer cells. Furthermore, some N-phthaloyl amino acid derivatives have been shown to exhibit cytotoxic activity against cancer cell lines, potentially through the inhibition of critical signaling pathways such as the EGFR pathway.[6]

Proposed Signaling Pathway for Anticancer Activity:

Caption: Postulated anticancer mechanisms of N-Phthaloyl-DL-methionine.

Anti-inflammatory Activity

Hypothesized Mechanism of Action: Several N-phthaloyl amino acid derivatives have demonstrated potent anti-inflammatory effects.[1] These effects are mediated, in part, by the suppression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[1] The mechanism is thought to involve the modulation of inflammatory signaling pathways like MAPK and STATs.[7]

Proposed Signaling Pathway for Anti-inflammatory Activity:

Caption: Potential anti-inflammatory signaling pathway modulation.

Application in Kidney Disease

Hypothesized Mechanism of Action: Abnormal amino acid metabolism is a hallmark of chronic kidney disease (CKD).[3] The kidney plays a crucial role in amino acid homeostasis, and dysfunction can lead to the accumulation of uremic toxins. Methionine metabolism is implicated in CKD progression.[2] While the direct role of N-Phthaloyl-DL-methionine is unknown, its parent molecule is involved in pathways that are dysregulated in CKD. Further investigation is warranted to explore if this derivative could modulate these pathways or act as a biomarker.

Heavy Metal Chelation

Hypothesized Mechanism of Action: Sulfur-containing amino acids, including methionine and cysteine, and their derivatives are known to act as natural chelating agents for heavy metals.[8][9] The thiol and thioether groups can bind to toxic metal ions, facilitating their excretion from the body.[10][11] The sulfur atom in the methionine side chain of N-Phthaloyl-DL-methionine could potentially confer heavy metal chelating properties to the molecule.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity

4.1.1. MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of N-Phthaloyl-DL-methionine on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

N-Phthaloyl-DL-methionine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]

-

96-well plates

-